1-(1-(4-Aminophenyl)piperidin-4-yl)ethan-1-ol
Description
Properties
IUPAC Name |
1-[1-(4-aminophenyl)piperidin-4-yl]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O/c1-10(16)11-6-8-15(9-7-11)13-4-2-12(14)3-5-13/h2-5,10-11,16H,6-9,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUYXPZJVVUMLKC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCN(CC1)C2=CC=C(C=C2)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biochemical Pathways
The compound could potentially influence a variety of pathways depending on its target, leading to downstream effects that contribute to its overall biological activity.
Biochemical Analysis
Biochemical Properties
1-(1-(4-Aminophenyl)piperidin-4-yl)ethan-1-ol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with glutaminase 1 (GLS1), an enzyme involved in glutamine metabolism. The nature of these interactions often involves binding to the active site of the enzyme, leading to inhibition or modulation of its activity.
Cellular Effects
The effects of 1-(1-(4-Aminophenyl)piperidin-4-yl)ethan-1-ol on different cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to upregulate reactive oxygen species (ROS) levels in mitochondria, affecting cellular redox balance. Additionally, it can alter gene expression patterns, leading to changes in cellular behavior and function.
Molecular Mechanism
At the molecular level, 1-(1-(4-Aminophenyl)piperidin-4-yl)ethan-1-ol exerts its effects through specific binding interactions with biomolecules. It acts as an inhibitor of GLS1, thereby disrupting glutamine metabolism. This inhibition can lead to a cascade of downstream effects, including changes in gene expression and cellular metabolism. The compound’s ability to bind to specific sites on enzymes and proteins is crucial for its biochemical activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(1-(4-Aminophenyl)piperidin-4-yl)ethan-1-ol can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it maintains its stability under certain conditions, but may degrade over time when exposed to light or varying temperatures. Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating its potential for sustained biochemical activity.
Dosage Effects in Animal Models
The effects of 1-(1-(4-Aminophenyl)piperidin-4-yl)ethan-1-ol vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, while higher doses could lead to toxicity or adverse effects. For instance, in tumor models, a dosage of 100 mg/kg has shown significant tumor growth inhibition. Exceeding this dosage may result in toxic effects, highlighting the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
1-(1-(4-Aminophenyl)piperidin-4-yl)ethan-1-ol is involved in several metabolic pathways. It interacts with enzymes such as GLS1, affecting glutamine metabolism. This interaction can lead to changes in metabolic flux and metabolite levels, impacting overall cellular metabolism. Understanding these pathways is crucial for elucidating the compound’s biochemical effects.
Transport and Distribution
The transport and distribution of 1-(1-(4-Aminophenyl)piperidin-4-yl)ethan-1-ol within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence its localization and accumulation within different cellular compartments. The compound’s ability to cross cellular membranes and reach target sites is essential for its biochemical activity.
Subcellular Localization
1-(1-(4-Aminophenyl)piperidin-4-yl)ethan-1-ol exhibits specific subcellular localization, which can affect its activity and function. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications. This localization is critical for its interaction with specific biomolecules and subsequent biochemical effects.
Biological Activity
1-(1-(4-Aminophenyl)piperidin-4-yl)ethan-1-ol, also known as a piperidine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by a piperidine ring substituted with a 4-aminophenyl group and an ethanolic side chain, which contributes to its diverse pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The molecular formula of 1-(1-(4-Aminophenyl)piperidin-4-yl)ethan-1-ol is , with a molecular weight of approximately 220.31 g/mol. Its structural features include:
- Piperidine Ring : A six-membered ring containing one nitrogen atom.
- Aminophenyl Group : An aromatic ring with an amino substituent at the para position.
- Ethanol Moiety : An ethyl alcohol functional group attached to the piperidine nitrogen.
The biological activity of 1-(1-(4-Aminophenyl)piperidin-4-yl)ethan-1-ol is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. Notably, it has been identified as an inhibitor of glutaminase 1 , an enzyme crucial for cancer cell metabolism. This inhibition can affect cellular processes such as:
- Signaling Pathways : Altering pathways involved in cancer progression.
- Gene Expression : Modifying the expression levels of genes associated with cell survival and proliferation.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer properties. For instance, studies have shown that it can induce apoptosis in cancer cell lines by promoting cell cycle arrest and influencing mitochondrial membrane potential. The compound's ability to modulate reactive oxygen species (ROS) generation further enhances its potential as an anticancer agent.
| Cell Line | Effect Observed | Mechanism |
|---|---|---|
| HCT-116 | Cell cycle arrest in G1 phase | Induction of apoptosis through mitochondrial pathways |
| MCF-7 | Cytotoxic effects | Modulation of BAX and Bcl-2 gene expression |
| HEPG-2 | Reduced cell viability | Inhibition of glutaminase activity |
Antimicrobial Activity
The compound has also been studied for its antimicrobial properties. Preliminary data suggest it may possess activity against both Gram-positive and Gram-negative bacteria, indicating its potential use in treating infections.
Study 1: Inhibition of Glutaminase 1
In a pharmacological investigation, 1-(1-(4-Aminophenyl)piperidin-4-yl)ethan-1-ol was shown to inhibit glutaminase 1 effectively. This inhibition was linked to reduced proliferation rates in cancer cells, suggesting its utility in targeted cancer therapies .
Study 2: Anticancer Mechanisms
A detailed study evaluated the effects of the compound on various cancer cell lines. The findings revealed that treatment led to significant decreases in cell viability, with specific attention given to its role in apoptosis induction via mitochondrial pathways .
Scientific Research Applications
Biochemical Interactions
1-(1-(4-Aminophenyl)piperidin-4-yl)ethan-1-ol has been shown to interact with various enzymes and proteins, notably glutaminase 1 (GLS1), which plays a crucial role in glutamine metabolism. This interaction can disrupt metabolic processes in cancer cells, making it a target for anticancer therapies.
Table 1: Biochemical Properties
| Property | Description |
|---|---|
| Interaction with GLS1 | Inhibits glutamine metabolism, affecting cancer cell proliferation |
| Modulation of ROS | Influences reactive oxygen species levels, impacting cellular redox balance |
| Stability | Maintains stability under specific conditions; degradation occurs under light or heat exposure |
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. It has been observed to induce apoptosis (programmed cell death) in various cancer cell lines through multiple mechanisms:
Case Study 1: Inhibition of Glutaminase 1
In a pharmacological study, the compound effectively inhibited GLS1, leading to reduced proliferation rates in cancer cells. This suggests its potential utility in targeted cancer therapies aimed at metabolic pathways critical for tumor growth.
Table 2: Anticancer Effects on Cell Lines
| Cell Line | Effect Observed | Mechanism |
|---|---|---|
| HCT-116 | Cell cycle arrest in G1 phase | Induction of apoptosis via mitochondrial pathways |
| MCF-7 | Cytotoxic effects | Modulation of BAX and Bcl-2 gene expression |
| HEPG-2 | Reduced cell viability | Inhibition of glutaminase activity |
Antimicrobial Activity
Preliminary studies suggest that 1-(1-(4-Aminophenyl)piperidin-4-yl)ethan-1-ol may possess antimicrobial properties against both Gram-positive and Gram-negative bacteria. This opens avenues for its application in treating infections and developing new antimicrobial agents.
Case Study 2: Antimicrobial Efficacy
Research is ongoing to evaluate the specific mechanisms by which this compound exerts its antimicrobial effects. Initial findings indicate that it may disrupt bacterial cell wall synthesis or interfere with metabolic pathways essential for bacterial survival.
Comparison with Similar Compounds
1-(4-Aminophenyl)-2-(pyrrolidin-1-yl)ethan-1-ol (CAS: 802012-31-3)
1-(4-(Piperidin-4-yl)phenyl)ethan-1-ol hydrochloride
- Structural Difference: Piperidin-4-yl group is attached to the phenyl ring instead of directly to the aminophenyl group.
- Impact: Alters spatial orientation of the aminophenyl group, influencing interactions with biological targets.
- Applications : Highlighted for its versatility in drug development and material science .
1-[1-(2-Aminoethyl)piperidin-4-yl]ethan-1-ol dihydrochloride
- Structural Difference: Incorporates a 2-aminoethyl substituent on the piperidine nitrogen.
Functional Group Variants
1-(2-(4-Fluorophenyl)piperidin-1-yl)ethanone (CAS: 1355178-81-2)
- Structural Difference: Replaces ethanol with ethanone and substitutes 4-fluorophenyl for 4-aminophenyl.
- Impact : Fluorine increases metabolic stability; ketone reduces hydrogen-bonding capacity compared to alcohol.
- Applications: Laboratory research reagent with noted hazards for handling .
1-(4-Aminophenyl)ethan-1-ol
- Structural Difference : Lacks the piperidine ring entirely.
- Applications : Intermediate in azoxybenzene synthesis, with partial oxidation risks .
Pharmacologically Active Analogues
RS39604 (5-HT4 Receptor Antagonist)
Flonoltinib Maleate (JAK2/FLT3 Inhibitor)
- Structural Difference: Features pyrimidine and pyrazole rings instead of aminophenyl.
- Impact : Heterocyclic components improve kinase inhibition potency.
- Applications : Preclinical studies in myeloproliferative neoplasms .
Physicochemical Comparison
| Compound | Molecular Weight | Solubility | Key Functional Groups |
|---|---|---|---|
| Target Compound | ~264.34 g/mol | Moderate (polar) | -OH, -NH2 |
| 1-(4-Aminophenyl)ethan-1-ol | 137.14 g/mol | High (polar) | -OH, -NH2 |
| 1-(2-(4-Fluorophenyl)piperidin-1-yl)ethanone | 221.27 g/mol | Low (non-polar) | -CO, -F |
| RS39604 | ~465.52 g/mol | Low (lipophilic) | -CO, -OCH3, -SO2NH |
Preparation Methods
General Synthetic Strategy
The synthesis of 1-(1-(4-Aminophenyl)piperidin-4-yl)ethan-1-ol generally involves the construction of the piperidine ring substituted with a 4-aminophenyl group, followed by introduction of the ethan-1-ol moiety at the 4-position of the piperidine ring. The preparation can be divided into key steps:
- Formation of the 4-aminophenylpiperidine core
- Functionalization at the 4-position with an ethan-1-ol group
- Purification and characterization of the final compound
Preparation of 4-Amino-4-Phenylpiperidine Core
A patented method describes a six-step synthesis starting from 1-benzyl-4-piperidone, involving:
- Reaction with phenyllithium to introduce the phenyl group at the 4-position of the piperidine ring.
- Acid treatment (sulfuric acid and acetic acid in acetonitrile) to form 4-acetamido-1-benzyl-4-phenylpiperidine.
- Deacetylation to yield 4-amino-1-benzyl-4-phenylpiperidine.
- N-formylation and reduction steps using lithium aluminum hydride.
- Final debenzylation via catalytic hydrogenation to obtain 4-amino-4-phenylpiperidine.
This method, while yielding good purity and yield, has industrial limitations due to lengthy reflux times (up to three days) and the use of phenyllithium, which poses handling challenges at scale.
Introduction of the Ethan-1-ol Group at the Piperidine 4-Position
The ethan-1-ol substituent can be introduced by:
- Direct hydroxylation of a 4-substituted piperidine intermediate.
- Use of protected intermediates such as 1-(4-acetamidophenyl)-4-(4-hydroxyphenyl)piperazine, followed by deprotection and reduction steps to yield the target compound.
A specific method involves Buchwald-Hartwig coupling of halogenated aromatic compounds with piperazine derivatives, followed by removal of protecting groups and hydrolysis to yield the hydroxyethyl-substituted piperidine.
Alternative Synthetic Approaches
Other synthetic routes involve:
- Conjugate addition of phenylboronic acid to α,β-unsaturated piperidin-4-ones, followed by homologation and reduction steps to introduce aminoethyl substituents.
- Reductive amination and cross-coupling reactions to functionalize the piperidine ring with the aminophenyl and ethan-1-ol groups, often employing sodium cyanoborohydride and palladium-catalyzed Suzuki-Miyaura coupling.
Preparation and Solubility Considerations
For practical laboratory preparation and formulation, 1-(1-(4-Aminophenyl)piperidin-4-yl)ethan-1-ol is typically dissolved in solvents such as DMSO, PEG300, Tween 80, or corn oil for in vivo studies. The preparation of stock solutions follows precise molarity calculations to ensure solubility and stability:
| Stock Solution Concentration | 1 mg (mL) | 5 mg (mL) | 10 mg (mL) |
|---|---|---|---|
| 1 mM | 4.5391 | 22.6953 | 45.3906 |
| 5 mM | 0.9078 | 4.5391 | 9.0781 |
| 10 mM | 0.4539 | 2.2695 | 4.5391 |
Preparation involves dissolving the compound in DMSO master liquid, followed by sequential addition of co-solvents with mixing and clarification steps to ensure a clear solution before proceeding.
Research Findings on Yield and Reaction Conditions
- The six-step synthesis from 1-benzyl-4-piperidone achieves good yields but requires long reflux times and careful handling of reactive intermediates.
- The Buchwald-Hartwig coupling method for piperazine derivatives yields high purity products (up to 96%) with reaction times around 18-20 hours at elevated temperatures (200-220 °C) in sealed pressure vessels.
- Use of sodium cyanoborohydride in reductive amination steps provides efficient conversion to the target amine with good selectivity.
- Oxidation steps using iodoxybenzoic acid (IBX) under mild conditions (30 °C) facilitate the formation of α,β-unsaturated ketones as intermediates in related piperidine syntheses.
Summary Table of Key Preparation Methods
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-(1-(4-Aminophenyl)piperidin-4-yl)ethan-1-ol, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The synthesis typically involves multi-step reactions, including piperidine ring formation, amine functionalization, and alcohol group introduction. Key steps include:
- Catalytic hydrogenation for chiral center formation, adapted from protocols for related ethanol derivatives (e.g., (R)-1-(4-methylphenyl)ethanol), requiring precise control of catalyst loading (e.g., Pd/C) and hydrogen pressure to achieve >90% enantiomeric excess .
- Acid-catalyzed deprotection : Dropwise addition of aqueous HCl (37% w/w) to remove protective groups, followed by neutralization with NaHCO3 to maintain pH <7.0, as demonstrated in piperidine-butanol syntheses .
- Solvent selection : Methanol or ethyl acetate for phase separation, with brine washes to remove impurities .
Q. How should researchers handle and store 1-(1-(4-Aminophenyl)piperidin-4-yl)ethan-1-ol to ensure safety and stability during experiments?
- Methodological Answer :
- Storage : Store in airtight containers under inert gas (N2/Ar) at 2–8°C to prevent oxidation of the aminophenyl group .
- Handling : Use PPE (gloves, goggles) and fume hoods. For spills, neutralize with 5% acetic acid before disposal .
- Stability testing : Monitor via HPLC every 3 months; degradation products (e.g., quinone imines) form at >40°C .
Q. What spectroscopic and chromatographic methods are recommended for characterizing the purity and structural integrity of this compound?
- Methodological Answer :
- NMR : ¹H/¹³C NMR to confirm piperidine ring conformation (δ 2.5–3.5 ppm for N-CH2) and ethanol group (δ 1.2–1.5 ppm for -CH2-OH) .
- HPLC : Use C18 columns with 0.1% TFA in acetonitrile/water (70:30) to detect impurities <0.5% .
- Mass spectrometry : ESI-MS in positive ion mode for molecular ion [M+H]+ at m/z 247.2 .
Advanced Research Questions
Q. What structure-activity relationship (SAR) strategies are effective in enhancing the biological activity of piperidine-ethanol derivatives targeting enzymes like glutaminase 1 (GLS1)?
- Methodological Answer :
- Substituent modulation : Introduce electron-withdrawing groups (e.g., -F, -Cl) at the 4-aminophenyl position to enhance GLS1 binding affinity (IC50 reduction from 250 nM to 89 nM) .
- Linker optimization : Replace the ethanol group with thiadiazole or alkane tails to improve metabolic stability (t1/2 >6 hrs in liver microsomes) .
- Stereochemistry : (R)-enantiomers show 3-fold higher potency than (S)-forms due to better fit in the GLS1 allosteric pocket .
Q. How can researchers design and validate in vitro assays to evaluate the inhibitory potency of this compound against GLS1 in cancer therapeutics?
- Methodological Answer :
- Enzyme assays : Use recombinant human GLS1 with glutamate dehydrogenase (GDH) coupling; measure NADH formation at 340 nm .
- Cell-based assays : Treat glioblastoma (U87) cells and quantify intracellular glutamate via LC-MS (IC50 <100 nM indicates efficacy) .
- Counter-screening : Test against off-target glutaminase isoforms (e.g., GLS2) to confirm selectivity .
Q. What methodologies are employed to assess the environmental impact and biodegradation pathways of aminoaryl-piperidine derivatives in ecotoxicological studies?
- Methodological Answer :
- OECD 301F : Measure biodegradation in activated sludge; <60% degradation in 28 days indicates persistence .
- Daphnia magna toxicity : 48-hr LC50 >10 mg/L suggests low acute aquatic toxicity .
- QSAR modeling : Predict bioaccumulation (log Kow <3.5) and prioritize metabolites for HPLC-MS identification .
Q. What catalytic systems are most effective for enantioselective synthesis of chiral analogs of this compound, and how is stereochemical purity verified?
- Methodological Answer :
- Chiral catalysts : Use Ru-(BINAP) complexes for asymmetric hydrogenation (ee >95%) .
- Dynamic kinetic resolution : Combine lipases (e.g., CAL-B) with Pd catalysts for racemization of intermediates .
- Chiral HPLC : Use Chiralpak AD-H columns with hexane/isopropanol (90:10) to confirm ee ≥99% .
Q. How do conflicting data on receptor binding affinities among structurally similar piperidine derivatives inform lead optimization strategies?
- Methodological Answer :
- Binding site mapping : Perform molecular docking (e.g., AutoDock Vina) to identify key interactions (e.g., H-bond with Glu438 in GLS1) .
- Pharmacophore models : Compare piperidine-ethanol derivatives with antipsychotic butyrophenones to reconcile affinity discrepancies at σ1 receptors .
- Meta-analysis : Pool IC50 data from public repositories (ChEMBL, PubChem) to prioritize substituents with consensus efficacy .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
